1,1,1-Trifluoro-3-nitro-2-pentanol
Description
1,1,1-Trifluoro-3-nitro-2-pentanol (C₅H₈F₃NO₃) is a fluorinated nitro-alcohol characterized by a pentanol backbone substituted with a trifluoromethyl group at position 1, a hydroxyl group at position 2, and a nitro group at position 3. This compound combines the electron-withdrawing effects of fluorine and nitro groups, which influence its physical and chemical properties.
Properties
Molecular Formula |
C5H8F3NO3 |
|---|---|
Molecular Weight |
187.12 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-nitropentan-2-ol |
InChI |
InChI=1S/C5H8F3NO3/c1-2-3(9(11)12)4(10)5(6,7)8/h3-4,10H,2H2,1H3 |
InChI Key |
UIEPDCACBJEBNK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C(F)(F)F)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
- Data Gaps: Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on extrapolation from 1,1,1-trifluoro-2-propanol and structural analogs.
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